molecular formula C19H27FN2O3 B11474380 3-(4-Fluorobenzyl)-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(4-Fluorobenzyl)-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B11474380
M. Wt: 350.4 g/mol
InChI Key: FNZPRHHNVKTOTQ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a fluorophenylmethyl compound with a suitable spiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a microwave-assisted multicomponent reaction can be employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the spiro structure provides stability and rigidity. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one stands out due to its unique combination of a fluorophenyl group and multiple methyl groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H27FN2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C19H27FN2O3/c1-16(2)11-19(12-17(3,4)21-16)18(5,24)22(15(23)25-19)10-13-6-8-14(20)9-7-13/h6-9,21,24H,10-12H2,1-5H3

InChI Key

FNZPRHHNVKTOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=C(C=C3)F)(C)O)C

Origin of Product

United States

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